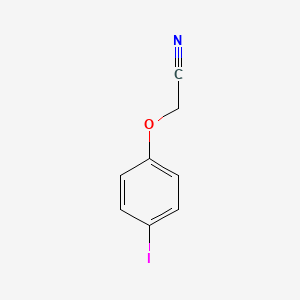

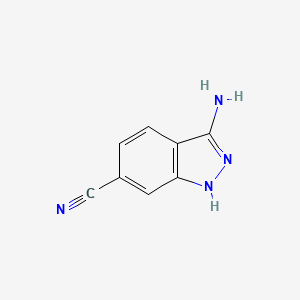

3-氨基-1H-吲唑-6-腈

描述

3-Amino-1H-indazole-6-carbonitrile is a chemical compound that belongs to the indazole class, which is characterized by a fused pyrrole and benzene ring structure. Indazoles are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of research due to their biological relevance. A novel method for synthesizing 3-amino-2H-indazoles has been developed, which involves a palladium-catalyzed domino reaction sequence. This method starts with 2-halobenzonitriles and monosubstituted hydrazines, followed by intramolecular hydroamination and isomerization to yield various 2H-indazole analogues . Another approach for synthesizing related compounds involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, highlighting the versatility of methods to access such structures .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex, and their analysis often requires a combination of experimental and theoretical techniques. For instance, a new fluorescent indazole derivative was synthesized and its structure was investigated using density functional theory calculations alongside spectroscopic methods like FT-IR and NMR . The crystal structure of related compounds has also been established through X-ray diffraction, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug design. The synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through tandem Michael addition/imino-nitrile cyclization is an example of the chemical transformations these compounds can undergo . Additionally, three-component condensation reactions have been employed to create novel triazolo and pyrimidine carbonitriles, demonstrating the reactivity of indazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are crucial for their potential applications. The fluorescent indazole compound synthesized in one study exhibited distinct absorption and emission spectra, which were studied in various solvents. Its nonlinear optical properties and interaction with solvents were also investigated, revealing its potential as a nonlinear optical (NLO) material . The biological activity of some indazole derivatives has been confirmed, showing effective inhibition of cancer cell proliferation, which is significant for their potential use in cancer therapy .

科学研究应用

吲唑的合成

含吲唑的杂环化合物,包括3-氨基-1H-吲唑-6-腈,已被用于合成多种药物应用 . 它们的合成策略包括过渡金属催化反应、还原环化反应以及通过连续形成C-N和N-N键合成2H-吲唑 .

降压应用

吲唑化合物已被发现具有降压特性 . 这意味着它们可以用于治疗高血压。

抗癌应用

吲唑衍生物在癌症研究领域显示出令人鼓舞的结果 . 例如,化合物6o,一种吲唑衍生物,对K562细胞系表现出有希望的抑制活性 . 据证实,它可能通过抑制Bcl2家族成员和p53/MDM2途径影响细胞凋亡和细胞周期 .

抗抑郁应用

吲唑化合物也被用于开发抗抑郁药物 . 它们可能有助于治疗各种情绪障碍。

抗炎应用

吲唑化合物具有抗炎特性 . 它们可用于治疗导致体内炎症的疾病。

抗菌应用

吲唑化合物已被发现具有抗菌特性 . 这使得它们在开发对抗细菌感染的新抗生素中很有用。

呼吸系统疾病的治疗

吲唑可用作磷脂酰肌醇3-激酶δ的选择性抑制剂,用于治疗呼吸系统疾病 .

抗肿瘤活性

存在于3-氨基-1H-吲唑-6-腈中的1H-吲唑-3-胺结构是一个有效的铰链结合片段,已被发现增强某些化合物的抗肿瘤活性 .

作用机制

Target of Action

It’s known that indazole derivatives, which include 3-amino-1h-indazole-6-carbonitrile, can bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . This suggests that 3-Amino-1H-indazole-6-carbonitrile may interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of kinases like chk1, chk2, and h-sgk suggests that this compound may affect pathways related to cell cycle regulation and volume regulation .

Pharmacokinetics

The compound’s molecular weight of 15816 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Amino-1H-indazole-6-carbonitrile may have similar effects.

Action Environment

The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , suggesting that light, moisture, and temperature may affect its stability.

安全和危害

The safety data sheet for 3-Amino-1H-indazole-6-carbonitrile indicates that it is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions for research on 3-Amino-1H-indazole-6-carbonitrile and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. For instance, advanced computational tools are being used to visualize molecular dynamics simulations of such compounds . Additionally, ongoing research into the synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents suggests potential future directions in medicinal chemistry .

属性

IUPAC Name |

3-amino-1H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOXODDIVDMDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626948 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267413-32-1 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)